Cas no 1557370-29-2 (1-fluorocyclopentane-1-carboxylic acid)
1-fluorocyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Fluorocyclopentanecarboxylic acid
- 1-fluorocyclopentane-1-carboxylic acid
- LWWXIFDDFXCLPS-UHFFFAOYSA-N
- CS-0054991
- Cyclopentanecarboxylic acid, 1-fluoro-
- AKOS023599602
- DB-089353
- DS-11623
- F8889-1819
- MFCD26727072
- fluorocyclopentane-1-carboxylic acid
- 1-FLUOROCYCLOPENTANECARBOXYLICACID
- SY039481
- SCHEMBL2031585
- EN300-122995
- 1-Fluoro-cyclopentanecarboxylic acid
- 1557370-29-2
- C6H9FO2
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- MDL: MFCD26727072
- Inchi: InChI=1S/C6H9FO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)
- InChI Key: LWWXIFDDFXCLPS-UHFFFAOYSA-N
- SMILES: OC(=O)C1(F)CCCC1
Computed Properties
- Exact Mass: 132.05865769g/mol
- Monoisotopic Mass: 132.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Boiling Point: 207.8℃ at 760 mmHg
1-fluorocyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219853-1g |
1-Fluorocyclopentanecarboxylic acid |
1557370-29-2 | 95% | 1g |
$916 | 2021-08-04 | |
| ChemScence | CS-0054991-500mg |
1-Fluorocyclopentanecarboxylic acid |
1557370-29-2 | ≥97.0% | 500mg |
$743.0 | 2021-09-02 | |
| ChemScence | CS-0054991-1g |
1-Fluorocyclopentanecarboxylic acid |
1557370-29-2 | ≥97.0% | 1g |
$1035.0 | 2022-04-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YJ990-250mg |
1-fluorocyclopentane-1-carboxylic acid |
1557370-29-2 | 95+% | 250mg |
4459CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YJ990-100mg |
1-fluorocyclopentane-1-carboxylic acid |
1557370-29-2 | 95+% | 100mg |
1803CNY | 2021-05-08 | |
| TRC | F591138-2.5mg |
1-Fluorocyclopentanecarboxylic acid |
1557370-29-2 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F591138-5mg |
1-Fluorocyclopentanecarboxylic acid |
1557370-29-2 | 5mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F591138-25mg |
1-Fluorocyclopentanecarboxylic acid |
1557370-29-2 | 25mg |
$ 275.00 | 2022-06-05 | ||
| Apollo Scientific | PC201151-25mg |
1-Fluorocyclopentanecarboxylic acid |
1557370-29-2 | 95+% | 25mg |
£116.00 | 2023-09-02 | |
| Apollo Scientific | PC201151-100mg |
1-Fluorocyclopentanecarboxylic acid |
1557370-29-2 | 95+% | 100mg |
£127.00 | 2025-02-21 |
1-fluorocyclopentane-1-carboxylic acid Suppliers
1-fluorocyclopentane-1-carboxylic acid Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acids
Additional information on 1-fluorocyclopentane-1-carboxylic acid
Introduction to 1-Fluorocyclopentane-1-carboxylic acid (CAS No. 1557370-29-2)
1-Fluorocyclopentane-1-carboxylic acid, with the chemical formula C6H9FO2, is a fluorinated cycloalkane carboxylic acid derivative. This compound has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential applications in drug development. The presence of a fluorine atom at the cyclopentane ring's carbon-1 position introduces distinct electronic and steric effects, making it a valuable scaffold for designing novel bioactive molecules.
The CAS number 1557370-29-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other isomers or analogs. As a fluorinated derivative, 1-fluorocyclopentane-1-carboxylic acid exhibits enhanced metabolic stability and lipophilicity, which are critical factors in optimizing pharmacokinetic profiles of therapeutic agents. These attributes have positioned it as a promising building block in the synthesis of small-molecule drugs targeting various diseases.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their ability to modulate biological activity and improve drug efficacy. 1-Fluorocyclopentane-1-carboxylic acid has been extensively studied for its potential role in developing antiviral, anticancer, and anti-inflammatory agents. The fluorine atom's electronegativity alters electron distribution within the molecule, influencing its interactions with biological targets such as enzymes and receptors.
One of the most compelling aspects of 1-fluorocyclopentane-1-carboxylic acid is its versatility in chemical modifications. The carboxylic acid group at carbon-1 provides a reactive site for further functionalization, enabling the synthesis of esters, amides, and other derivatives that can enhance drug solubility or binding affinity. Additionally, the cyclopentane ring's rigid structure can be exploited to optimize molecular fit within active sites, improving overall drug potency.
Recent advancements in computational chemistry have facilitated the design of novel derivatives of 1-fluorocyclopentane-1-carboxylic acid using virtual screening and molecular docking techniques. These studies have identified several promising candidates for further experimental validation. For instance, researchers have explored its potential as a precursor in synthesizing protease inhibitors, which are crucial in treating chronic diseases such as HIV and cancer.
The synthesis of 1-fluorocyclopentane-1-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. Fluorination strategies play a pivotal role in introducing the fluorine atom at the desired position while maintaining high selectivity to avoid unwanted byproducts. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to achieve efficient and scalable production.
In clinical research, 1-fluorocyclopentane-1-carboxylic acid has been investigated for its potential applications in modulating neurotransmitter receptors. The fluorine atom's influence on electronic properties can enhance binding interactions with targets such as GABA receptors, making it a candidate for developing novel therapeutics for neurological disorders. Preclinical studies have demonstrated encouraging results in animal models, suggesting its therapeutic potential.
The growing interest in fluorinated compounds has also led to innovations in analytical techniques for characterizing 1-fluorocyclopentane-1-carboxylic acid derivatives. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm structural integrity and purity. These analytical methods ensure that researchers can accurately assess the compound's properties before proceeding to biological evaluations.
Economic considerations also play a significant role in the adoption of 1-fluorocyclopentane-1-carboxylic acid in industrial settings. The cost-effectiveness of synthetic routes and scalability impact their feasibility for large-scale production. Collaborative efforts between academia and industry are essential to optimize manufacturing processes while maintaining high-quality standards.
The environmental impact of producing fluorinated compounds is another critical factor that influences their development and application. Sustainable synthetic strategies are being explored to minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles are being integrated into the synthesis of 1-fluorocyclopentane-1-carboxylic acid, ensuring compliance with regulatory requirements while promoting environmental responsibility.
In conclusion, 1-fluorocyclopentane-1-carboxylic acid (CAS No. 1557370-29-2) represents a fascinating area of research with broad implications for pharmaceutical development. Its unique structural features offer opportunities for designing innovative therapeutics targeting diverse diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in advancing medical science.
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